molecular formula C10H13N3O2 B15154574 Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester CAS No. 29168-87-4

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester

Cat. No.: B15154574
CAS No.: 29168-87-4
M. Wt: 207.23 g/mol
InChI Key: QBIUIDQLFKGAPD-UHFFFAOYSA-N
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Description

Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound that belongs to the class of triazene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,3-dimethyl-1-triazen-1-ium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the triazene moiety to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.

Industrial Production Methods

On an industrial scale, the production of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene moiety into amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Oxidation of the triazene moiety can yield nitroso or nitro derivatives.

    Reduction: Reduction can produce primary or secondary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets in biological systems. The triazene moiety can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. This interaction can lead to the inhibition of key cellular processes, ultimately resulting in the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells by causing DNA damage.

Comparison with Similar Compounds

Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be compared with other triazene derivatives, such as:

    Methyl 4-[(1E)-3-methyl-1-triazen-1-yl]benzoate: Similar in structure but with a different substitution pattern on the triazene moiety.

  • **4-[(1E)-3,3-Dimethyltriaz

Properties

CAS No.

29168-87-4

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-(dimethylaminodiazenyl)benzoate

InChI

InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3

InChI Key

QBIUIDQLFKGAPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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